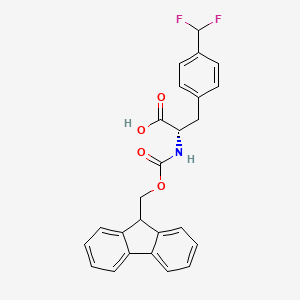

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid

Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid (abbreviated here as Fmoc-L-Phe(CHF₂)-OH) is an Fmoc-protected non-natural amino acid derivative. Its structure comprises:

- A 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its base-labile properties.

- An L-configuration amino acid backbone with a propanoic acid moiety.

- A 4-(difluoromethyl)phenyl side chain, introducing hydrophobicity and moderate electron-withdrawing effects.

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to incorporate modified phenylalanine residues into peptides. Its CAS number is listed as 211637-75-1 (though conflicting reports exist; see ), with a molecular formula of C₂₅H₂₂F₂NO₄ and molecular weight ~443.45 g/mol (estimated). Key physical properties include a purity ≥99% (HPLC) and storage at -20°C in powder form .

Properties

IUPAC Name |

(2S)-3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-23(27)16-11-9-15(10-12-16)13-22(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKRFWADPCHCFX-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-Difluoromethyl Phenyl Propanoic Acid, is a synthetic compound notable for its potential biological activities. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it a valuable candidate in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The chemical formula of the compound is C25H21F2NO4, with a molecular weight of approximately 437.45 g/mol. The structure features a fluorenyl group, which contributes to its unique chemical reactivity and biological activity.

Key Structural Features:

- Fmoc Group : Provides stability during chemical reactions.

- Difluoromethyl Phenyl Moiety : Enhances lipophilicity and potential interactions with biological targets.

- Propanoic Acid Backbone : Essential for biological activity modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The Fmoc group allows for selective reactions without interference from the amino group, while the difluoromethyl phenyl moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, leading to modulation of enzymatic or receptor activities .

Biological Activity and Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Cytotoxicity : Potential to inhibit cell proliferation in cancer cell lines.

- Enzyme Inhibition : Interaction with metabolic enzymes, which may lead to therapeutic effects against various diseases.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of fluorenyl-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to (S)-2 have shown IC50 values in the micromolar range against breast and lung cancer cells .

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, a related study highlighted the inhibition of InhA, an enzyme critical for fatty acid biosynthesis in Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .

Data Tables

Scientific Research Applications

Synthesis and Role in Peptide Chemistry

Fmoc Protection : The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). The protection of amines with the Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. The difluoromethyl group introduces unique electronic properties that can enhance the biological activity of the resulting peptides.

Peptide Synthesis Applications :

- Antimicrobial Peptides : Compounds containing difluoromethylphenylalanine have been incorporated into antimicrobial peptides, showing improved efficacy against resistant bacterial strains.

- Cancer Therapy : The incorporation of this amino acid into peptide sequences has been explored for developing targeted therapies against cancer cells, leveraging its unique properties to enhance binding affinity to specific receptors.

Research indicates that peptides synthesized using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid exhibit enhanced biological activities due to the presence of the difluoromethyl group. This modification can influence:

- Receptor Binding : Enhanced binding affinity to specific biological targets, which is crucial in drug design.

- Stability : Increased metabolic stability compared to peptides without this modification.

Antimicrobial Peptides

A study demonstrated that peptides containing difluoromethylphenylalanine showed significant antimicrobial activity against Gram-positive bacteria. The introduction of this amino acid increased the hydrophobicity and altered the conformation of the peptides, leading to improved membrane disruption capabilities.

Cancer Therapeutics

In another investigation, a peptide incorporating this compound was evaluated for its ability to target cancer cells expressing specific receptors. The results indicated a higher binding affinity and cytotoxicity towards cancer cells compared to traditional peptide analogs.

Data Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorination Patterns

Tetrafluorophenyl Derivative Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid (). Key Differences: The tetrafluorophenyl group introduces greater electron-withdrawing effects and steric bulk compared to the difluoromethylphenyl group. This enhances resistance to enzymatic degradation but may reduce solubility in aqueous media. Applications: Suitable for peptides requiring rigid, electron-deficient aromatic systems.

Bromodifluoromethoxy Derivatives Compounds: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid (23) and its 3-substituted analog (24) (). Key Differences: The -O-CF₂Br group adds polarity and reactivity (via bromine), enabling cross-coupling reactions. This contrasts with the non-reactive difluoromethyl group. Applications: Useful in synthesizing fluorescent probes or bioconjugates.

Heterocyclic and Functionalized Side Chains

Indole-Based Derivatives

- Examples :

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid (7ja) ().

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (). Key Differences: Indole rings introduce hydrogen-bonding capability and π-stacking interactions, critical for targeting protein-binding pockets. The difluoromethylphenyl group lacks this versatility. Applications: Peptidomimetics targeting enzyme active sites (e.g., protease inhibitors).

Hydroxyphenyl and Methoxy Derivatives Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid (). Key Differences: The 4-hydroxyphenyl group increases polarity and acidic character (pKa ~10), whereas the difluoromethyl group is hydrophobic and neutral. Applications: Peptides requiring pH-sensitive interactions or post-synthetic modifications (e.g., glycosylation).

Table 1: Comparative Physicochemical Data

Q & A

Q. What are the standard synthetic routes for this compound, and how is the Fmoc protection group utilized?

The synthesis typically involves coupling the amino acid precursor with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. For example, in , the target compound is synthesized by reacting the precursor with Fmoc-Cl in 1,4-dioxane and aqueous sodium carbonate, followed by extraction and purification via reverse-phase chromatography . The Fmoc group protects the amine during peptide synthesis and is later removed under mild basic conditions (e.g., piperidine).

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). highlights the use of ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) to confirm stereochemistry and purity, while MS provides molecular weight validation . Reverse-phase HPLC is employed to assess purity (>95%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on safety data sheets (SDS), the compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335) . Researchers should use personal protective equipment (PPE), including gloves, goggles, and fume hoods, and avoid dust formation. In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this amino acid derivative into solid-phase peptide synthesis (SPPS)?

The steric bulk of the difluoromethylphenyl group may hinder coupling. To improve efficiency:

Q. What strategies address low yields during purification of the compound?

Low yields often arise from poor solubility or side reactions. recommends:

Q. How is enantiomeric purity validated, and what methods detect racemization?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) under isocratic conditions (hexane:isopropanol, 90:10) resolves enantiomers . Circular dichroism (CD) spectroscopy can also confirm the S-configuration by comparing optical rotation to literature values .

Q. What structural modifications to the difluoromethyl group enhance bioactivity in drug design?

Replacing difluoromethyl with bromodifluoromethoxy () or phenylthio ( ) groups alters electronic and steric properties, potentially improving target binding. For example, bromodifluoromethoxy derivatives show enhanced stability in metabolic assays .

Q. How should conflicting toxicity data from different SDS be reconciled for experimental planning?

Discrepancies in hazard classifications (e.g., acute toxicity vs. irritant) may arise from incomplete testing. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.